Oreganol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Anti-inflammatory Properties:

Studies have shown Odontoside possesses anti-inflammatory properties. Research suggests it may inhibit the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines []. This indicates Odontoside's potential role in managing conditions like arthritis and inflammatory bowel disease. However, further research is needed to determine its efficacy and safety in humans.

Oreganol, commonly known as oregano oil, is derived from the leaves of the oregano plant, primarily Origanum vulgare. This essential oil is rich in phenolic compounds, particularly carvacrol and thymol, which contribute to its distinctive aroma and numerous health benefits. Oreganol is celebrated for its potent antioxidant and antimicrobial properties, making it a popular natural remedy in both culinary and medicinal applications.

The chemical composition of Oreganol varies significantly depending on the extraction method and the specific oregano species used. Typically, it contains a high concentration of carvacrol (ranging from 70% to 85%), alongside other compounds such as o-cymene, γ-terpinene, and thymol .

Additionally, carvacrol can participate in various chemical transformations such as oxidation and esterification. These reactions can lead to the formation of derivatives with enhanced or altered biological activities. For example, oxidation of carvacrol can produce dicarvacrol or chlorcymol through reactions with oxidizing agents like ferric chloride or phosphorus pentachloride .

Oreganol exhibits a wide range of biological activities attributed to its active compounds:

- Antimicrobial Activity: Oreganol demonstrates significant antimicrobial effects against various bacteria and fungi, including strains like Escherichia coli, Staphylococcus aureus, and Candida albicans. Its efficacy is largely due to carvacrol's ability to disrupt microbial cell membranes .

- Antioxidant Activity: The high concentration of phenolic compounds allows Oreganol to act as a potent antioxidant. Studies have shown that it can protect cells from oxidative damage by scavenging free radicals and reducing oxidative stress markers .

- Anti-inflammatory Effects: Research indicates that Oreganol may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways, suggesting potential applications in managing inflammatory conditions .

Oreganol can be synthesized through various methods:

- Steam Distillation: This is the most common method for extracting essential oils from oregano leaves. Steam passes through the plant material, vaporizing the volatile compounds which are then condensed back into liquid form.

- Solvent Extraction: In this method, solvents are used to dissolve the essential oils from plant materials. After extraction, the solvent is evaporated, leaving behind concentrated oil.

- Cold Pressing: Although less common for oregano oil, this method involves mechanically pressing the plant material to release oils.

- Microwave-Assisted Extraction: This modern technique utilizes microwave energy to enhance the extraction yield and speed compared to traditional methods .

Oreganol has diverse applications across various fields:

- Culinary Uses: It is widely used as a flavoring agent in cooking due to its aromatic properties.

- Medicinal Uses: Oreganol is utilized in herbal medicine for its antimicrobial and anti-inflammatory properties. It is often used in supplements aimed at boosting immune health.

- Cosmetic Industry: Its antioxidant properties make it an ingredient in skincare products aimed at protecting against oxidative stress.

- Agricultural Uses: Oreganol has been explored as a natural pesticide due to its antimicrobial properties against plant pathogens .

Studies have shown that Oreganol interacts with various biological systems:

- Synergistic Effects with Other Compounds: Research indicates that when combined with other natural compounds (like those found in garlic or thyme), Oreganol can exhibit enhanced antimicrobial effects .

- Potential Drug Interactions: Given its potent biological activities, caution is advised when using Oreganol alongside certain medications, as it may potentiate or inhibit their effects.

Oreganol shares similarities with several other essential oils and compounds known for their health benefits:

| Compound | Main Components | Key Properties | Unique Features |

|---|---|---|---|

| Thyme Oil | Thymol, Carvacrol | Antimicrobial, Antioxidant | Higher thymol content |

| Tea Tree Oil | Terpinen-4-ol | Antimicrobial | Strong antifungal activity |

| Clove Oil | Eugenol | Analgesic, Antimicrobial | Potent analgesic properties |

| Peppermint Oil | Menthol | Analgesic, Antimicrobial | Cooling sensation |

| Basil Oil | Linalool | Antioxidant, Antimicrobial | Unique flavor profile |

Oreganol's uniqueness lies in its high concentration of carvacrol and thymol, which are responsible for its strong antimicrobial properties compared to other essential oils. While many essential oils offer similar benefits, Oreganol's specific chemical profile allows it to excel particularly in antioxidant capacity and microbial inhibition .

Oreganol’s discovery is rooted in the broader study of oregano’s phytochemical profile. While oregano has been utilized since antiquity for culinary and medicinal purposes—dating back to Greek and Roman civilizations—the isolation of Oreganol as a distinct compound occurred much later. In 2006, Japanese researchers identified a novel antioxidative glucoside from Origanum vulgare leaves, marking the first formal characterization of Oreganol. This discovery emerged from efforts to elucidate the bioactive components responsible for oregano’s traditional uses, particularly its antioxidant properties. The compound’s identification leveraged advanced chromatographic and spectroscopic techniques, reflecting advancements in mid-2000s phytochemistry.

Taxonomic Classification in Phytochemistry

Oreganol is classified within the Origanum genus (family Lamiaceae), a taxon renowned for its diverse secondary metabolites. The compound’s presence in Origanum vulgare aligns with the species’ documented production of phenolic glycosides, terpenoids, and flavonoids. Taxonomically, Oreganol belongs to the glycoside family, characterized by a sugar moiety (glucose) bound to a non-carbohydrate aglycone. Its structural specificity—a 3,4-dihydroxybenzoate ester linked to a glucopyranosyl group—distinguishes it from related phenolic derivatives in Lamiaceae.

Significance in Natural Product Research

Oreganol’s significance lies in its dual role as both a marker compound for chemotaxonomic studies and a candidate for functional applications. Its antioxidant capacity, demonstrated through radical scavenging assays, positions it as a potential alternative to synthetic antioxidants in food and pharmaceutical industries. Furthermore, its occurrence in Pyrus calleryana underscores the evolutionary convergence of bioactive compound synthesis across plant families.

Nomenclature and Identification in Scientific Literature

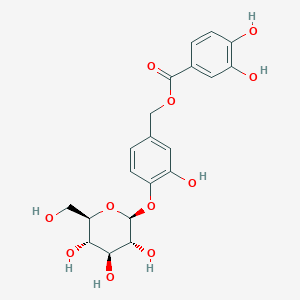

The systematic name for Oreganol, [3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3,4-dihydroxybenzoate, reflects its IUPAC nomenclature. Synonymous terms include Odontoside, though "Oreganol" remains prevalent in pharmacological contexts. Analytical identification relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with key spectral signatures at m/z 438.4 (molecular ion) and characteristic proton resonances for aromatic and glycosidic protons.

Botanical Sources of Oreganol

Primary Source: Origanum vulgare

Origanum vulgare (common oregano), a perennial herb in the Lamiaceae family, is the primary botanical source of Oreganol [1] [7]. This plant grows to heights of 90 cm (35 in), with spade-shaped olive-green leaves and clusters of white, pink, or purple flowers [1]. Oregano thrives in Mediterranean climates but has been naturalized across temperate regions of the Northern Hemisphere [1].

The chemical composition of Origanum vulgare includes polyphenols, flavonoids, and essential oils rich in monoterpenoids such as carvacrol and thymol [1] [4] [6]. Oreganol, a glycoside compound, is synthesized in the plant’s leaves and flowers alongside these metabolites [7]. Studies indicate that the biosynthesis of Oreganol correlates with environmental conditions and genetic variations within Origanum subspecies [3] [5]. For instance, soil composition and sunlight exposure influence the concentration of secondary metabolites, including Oreganol [3] [4].

Secondary Source: Pyrus calleryana

Pyrus calleryana (Callery pear), a deciduous tree in the Rosaceae family, is a secondary source of Oreganol [2] [7]. Native to East Asia, this species grows 5–8 m (16–26 ft) tall, with glossy dark green leaves and clusters of white flowers [2]. Unlike Origanum vulgare, which prioritizes Oreganol as part of its phenolic repertoire, Pyrus calleryana produces Oreganol in smaller quantities, primarily in its fruits and bark [7].

The presence of Oreganol in Pyrus calleryana highlights its role as a minor metabolite in non-Lamiaceae species. While the tree’s fruits contain cyanogenic compounds, Oreganol coexists alongside these defensive chemicals, suggesting a dual role in ecological interactions and stress response [2] [7].

Geographical Distribution of Oreganol-Containing Species

The geographical distribution of Oreganol-producing species reflects their adaptability to diverse climates:

Table 1: Global Distribution of Oreganol Sources

| Species | Native Range | Introduced Regions | Habitat Preferences |

|---|---|---|---|

| Origanum vulgare | Mediterranean Basin | Temperate Northern Hemisphere | Rocky slopes, well-drained soils |

| Pyrus calleryana | East Asia | United States, India, Iraq | Forests, urban areas |

Origanum vulgare dominates Mediterranean ecosystems but has spread to regions with similar climates, such as Southern Europe and parts of North America [1] [3]. In contrast, Pyrus calleryana thrives in East Asian forests but has become invasive in the United States due to its resilience to disease and variable soil conditions [2].

Environmental Factors Affecting Oreganol Biosynthesis

Oreganol synthesis in Origanum vulgare and Pyrus calleryana is influenced by abiotic and biotic factors:

- Soil Composition: Calcium-rich soils enhance phenolic compound production in oregano, indirectly boosting Oreganol levels [5]. In Pyrus calleryana, nitrogen availability correlates with secondary metabolite diversity [2].

- Climate: Mediterranean climates with dry summers and mild winters optimize Oreganol accumulation in Origanum vulgare [1] [3]. For Pyrus calleryana, temperate climates with distinct seasons promote metabolic activity in spring and autumn [2].

- Sunlight Exposure: Ultraviolet radiation increases thymol and carvacrol synthesis in oregano, which may synergize with Oreganol production [4] [6].

Table 2: Environmental Drivers of Oreganol Biosynthesis

| Factor | Origanum vulgare | Pyrus calleryana |

|---|---|---|

| Optimal Soil pH | 6.0–8.0 | 5.5–7.5 |

| Temperature Range | 15–30°C (59–86°F) | -10–35°C (14–95°F) |

| Key Micronutrients | Iron, Zinc | Phosphorus, Potassium |

Chemotaxonomic Significance

The presence of Oreganol in both Origanum vulgare (Lamiaceae) and Pyrus calleryana (Rosaceae) raises questions about its chemotaxonomic utility. In Lamiaceae, Oreganol aligns with the family’s propensity for phenolic glycosides, which defend against herbivores and pathogens [1] [6]. However, its occurrence in Rosaceae—a family not typically associated with this compound—suggests convergent evolution or horizontal gene transfer [2] [7].

Traditional extraction methods for oreganol represent the foundation of isolation practices that have been refined over centuries. These time-tested approaches continue to be relevant in modern applications, particularly for small-scale operations and preliminary research studies.

Hydrodistillation Methods

Hydrodistillation constitutes the most fundamental approach for oreganol isolation, utilizing water as the primary extraction medium. This method involves direct contact between the plant material and boiling water, creating steam that carries volatile compounds including oreganol [2]. The process typically requires temperatures of 100°C and extraction times ranging from 2-6 hours [3]. Research has demonstrated that hydrodistillation can achieve yields of 0.5-3.4% depending on the plant material quality and process optimization [3].

The hydrodistillation process involves several critical steps. Initially, the oregano plant material is placed in direct contact with water in a distillation apparatus. As the water boils, steam is generated that carries the volatile compounds through the system. The steam-compound mixture is then condensed, and the resulting liquid is collected, with oreganol-containing oils separating from the water phase due to density differences [2]. This method is particularly valued for its simplicity and the use of water as the only solvent, making it environmentally friendly and cost-effective.

Steam Distillation Processes

Steam distillation represents an advancement over hydrodistillation, providing improved yields and reduced thermal degradation of oreganol. In this method, steam is generated externally and passed through the plant material, avoiding direct contact with boiling water [4]. The temperature range for steam distillation is typically 100-125°C, with extraction times of 2-4 hours [3]. This technique consistently demonstrates higher yields compared to hydrodistillation, with reported yields of 0.5-4.1% [3].

The steam distillation process begins with the generation of steam in a separate vessel, which is then directed through the plant material. The steam carries volatile compounds, including oreganol, to a condenser where the mixture is cooled and converted back to liquid form [4]. The resulting condensate contains both water and oreganol-rich essential oils, which can be separated through standard separation techniques. This method is particularly advantageous for heat-sensitive compounds as it reduces the risk of thermal degradation compared to direct hydrodistillation.

Solvent-Based Extraction Methods

Solvent-based extraction methods, including Soxhlet extraction, provide comprehensive extraction of oreganol from plant matrices. The Soxhlet method employs organic solvents such as ethanol, methanol, or hexane to extract compounds from dried plant material [5]. This technique operates at temperatures of 60-80°C and requires extraction times of 6-24 hours [5]. The yield from Soxhlet extraction can range from 1.5-5.0%, making it one of the more efficient traditional methods.

The Soxhlet extraction process involves continuous cycling of solvent through the plant material, ensuring complete extraction of target compounds. The heated solvent vaporizes, condenses in a cooling system, and repeatedly percolates through the sample material. This continuous process ensures maximum extraction efficiency by maintaining fresh solvent contact with the plant material throughout the extraction period [5]. The method is particularly effective for extracting compounds with varying polarities by selecting appropriate solvents.

Modern Isolation Approaches

Modern isolation approaches for oreganol extraction have emerged to address the limitations of traditional methods, offering improved efficiency, selectivity, and environmental sustainability. These advanced techniques incorporate cutting-edge technology to optimize extraction parameters and enhance the quality of extracted oreganol.

Percolation Methods

Modern percolation methods represent a significant advancement in oreganol extraction, utilizing controlled solvent flow and optimized contact times. These methods operate at room temperature, typically using ethanol-water mixtures as extraction solvents [6]. The extraction time ranges from 24-72 hours, with yields of 2.0-6.0% depending on the solvent composition and flow rate [6].

Contemporary percolation systems incorporate automated solvent delivery and temperature control to ensure consistent extraction conditions. The process involves the slow passage of solvent through a packed bed of plant material, allowing for thorough extraction while maintaining compound integrity [6]. Research has shown that optimal ethanol concentrations of 60-70% provide the highest oreganol yields while maintaining extract quality [7].

Hydro-distillation Techniques

Advanced hydro-distillation techniques incorporate modern equipment and process optimization to enhance oreganol extraction efficiency. These methods utilize precision temperature control, automated timing systems, and improved condenser designs to maximize yield while minimizing thermal degradation [8]. Modern hydro-distillation systems can achieve yields of 3.2-3.4% under optimized conditions [3].

Ohmic-assisted hydro-distillation represents a significant innovation in this field, utilizing electrical heating to provide more uniform temperature distribution and reduced extraction times [8]. This technique applies voltages of 100-200V to enhance heat transfer and improve extraction efficiency [8]. The method demonstrates superior performance compared to conventional hydro-distillation, with reduced processing times and improved oreganol recovery rates.

Solvent Extraction Processes

Modern solvent extraction processes incorporate advanced techniques such as microwave-assisted extraction, ultrasound-assisted extraction, and pressurized liquid extraction. These methods significantly reduce extraction times while improving yields and maintaining oreganol quality.

Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, facilitating rapid extraction of oreganol. This technique operates at temperatures of 40-90°C with extraction times of 5-30 minutes [7]. Research has demonstrated that microwave-assisted extraction can achieve yields of 3.0-5.5%, making it one of the most efficient modern extraction methods [7]. The technique provides enhanced extraction efficiency through improved mass transfer and reduced processing time.

Ultrasound-assisted extraction employs ultrasonic waves to enhance solvent penetration and compound extraction from plant matrices. Operating at temperatures of 30-60°C with extraction times of 10-60 minutes, this method achieves yields of 2.5-4.2% [7]. The ultrasonic treatment creates cavitation effects that improve mass transfer and facilitate oreganol extraction [7]. This technique is particularly valuable for maintaining oreganol integrity while achieving high extraction efficiency.

Supercritical carbon dioxide extraction represents the most advanced solvent extraction technique for oreganol isolation. This method utilizes carbon dioxide in its supercritical state, typically at temperatures of 31-60°C and pressures of 74-350 bar [9]. The extraction time ranges from 30-180 minutes, with yields of 1.5-2.6% [9]. Supercritical carbon dioxide extraction offers several advantages including no solvent residue, selective extraction, and environmental sustainability [9].

Purification Strategies

Purification of oreganol extracts requires sophisticated techniques to remove impurities, concentrate the active compound, and ensure product quality. Multiple purification strategies are employed depending on the extraction method used and the desired purity level.

Chromatographic Purification

Chromatographic techniques represent the gold standard for oreganol purification, offering high selectivity and purity. High-performance liquid chromatography is the most widely used method, employing reversed-phase columns with methanol-water mobile phases [10]. The technique can achieve purities exceeding 95% for oreganol compounds [10]. Gas chromatography-mass spectrometry is employed for volatile oreganol components, utilizing capillary columns and flame ionization detection [11].

Column chromatography using silica gel or reversed-phase materials provides effective separation of oreganol from other plant compounds. The technique employs gradient elution with increasing organic solvent concentrations to achieve optimal separation [12]. Preparative chromatography can process larger quantities of crude extract, making it suitable for industrial applications [12].

Crystallization and Precipitation

Crystallization techniques are employed to purify oreganol through selective precipitation from solution. The process involves dissolving crude extract in appropriate solvents and inducing crystallization through temperature manipulation or solvent addition [12]. This method can achieve high purity levels while being cost-effective for large-scale operations.

Precipitation techniques utilize selective solubility differences to separate oreganol from impurities. The process involves adding specific solvents or changing solution conditions to precipitate oreganol while leaving impurities in solution [12]. This approach is particularly useful for initial purification steps before chromatographic refinement.

Membrane Filtration

Membrane filtration techniques provide molecular-level separation for oreganol purification. Ultrafiltration and nanofiltration membranes can separate oreganol based on molecular size and charge characteristics [13]. These techniques offer continuous processing capability and can be integrated into larger purification systems.

Reverse osmosis systems are employed for concentrating oreganol solutions by removing water and low molecular weight impurities. The technique provides efficient concentration while maintaining oreganol integrity [13]. Cross-flow filtration configurations optimize flux rates and minimize membrane fouling.

Quality Control Parameters

Quality control parameters for oreganol ensure product safety, efficacy, and consistency across different production batches. These parameters encompass physical, chemical, and microbiological characteristics that must be monitored throughout the isolation and purification process.

Physical Quality Parameters

Physical quality parameters include moisture content, volatile oil content, and particle size distribution. Moisture content must be maintained below 12% to prevent microbial growth and ensure product stability [14]. Volatile oil content should range from 1.5-2.5 mL/100g for grade I products [14]. Particle size distribution affects extraction efficiency and product uniformity [14].

Color and odor characteristics provide important quality indicators for oreganol products. The characteristic color should range from pale greyish yellow-green to dark green, while the odor should be characteristic of oregano without foreign odors or mustiness [14]. These parameters are evaluated through standardized sensory analysis protocols.

Chemical Quality Parameters

Chemical quality parameters focus on the concentration of active compounds and the absence of harmful substances. Carvacrol content should range from 60-85% for high-quality oreganol products [14]. Thymol content varies from 0.5-15% depending on the plant origin and extraction method [14]. Total phenolic content should exceed 150 mg gallic acid equivalents per gram for products with significant antioxidant activity [7].

Ash content must be below 10% for grade I products, while acid-insoluble ash should not exceed 2% [14]. These parameters indicate the presence of inorganic impurities and adulterants [14]. Heavy metals content must be below 10 mg/kg to ensure product safety [14].

Microbiological Quality Parameters

Microbiological quality parameters ensure product safety and shelf-life stability. Total microbial count should be below 10⁵ colony-forming units per gram [14]. Pathogenic microorganisms including Salmonella, Escherichia coli, and Staphylococcus aureus must be absent [14]. Yeast and mold counts should be controlled to prevent spoilage and mycotoxin formation.

Analytical methods for microbiological testing include standard plate count methods, selective media for pathogen detection, and rapid detection systems for quality control [14]. These methods ensure product safety and compliance with regulatory requirements.

Analytical Methods for Quality Control

Gas chromatography-flame ionization detection represents the standard method for oreganol composition analysis. The technique employs capillary columns with temperature programming to separate oreganol components [11]. Retention time locking ensures accurate compound identification through database comparison [11]. The method can determine 33 different compounds in oreganol extracts with high precision [11].

High-performance liquid chromatography-ultraviolet detection is used for quantitative determination of oreganol and related compounds. The method employs reversed-phase columns with methanol-water mobile phases [10]. Validation parameters include accuracy, precision, linearity, and recovery, with relative standard deviations below 2.06% [10].

Headspace gas chromatography-ion mobility spectrometry provides rapid screening for oreganol authenticity and adulteration detection. The technique can identify 30 volatile organic compounds in oreganol samples [15]. Chemometric models achieve 100% validation success rates for detecting adulterated samples [15].

Mass spectrometry techniques provide structural identification and quantitative analysis of oreganol compounds. Liquid chromatography-mass spectrometry is employed for non-volatile compounds, while gas chromatography-mass spectrometry is used for volatile components [15]. These techniques ensure accurate compound identification and quantification.